Pyridine, 3-((pentylthio)methyl)-
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Overview
Description
Pyridine, 3-((pentylthio)methyl)- is an organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the nitrogen atom in the ring structure imparts unique chemical properties to pyridine and its derivatives. Pyridine, 3-((pentylthio)methyl)- is characterized by the presence of a pentylthio group attached to the methyl group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 3-((pentylthio)methyl)-, can be achieved through various methods. One common method involves the reaction of pyridine with appropriate alkylating agents under controlled conditions. For instance, the reaction of pyridine with pentylthiomethyl chloride in the presence of a base such as sodium hydride can yield Pyridine, 3-((pentylthio)methyl)-. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. The Hantzsch pyridine synthesis is a well-known method for producing pyridine derivatives on an industrial scale. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to yield the desired pyridine derivative .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((pentylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 3-((pentylthio)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Pyridine derivatives are often explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-((pentylthio)methyl)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or interacting with electrophilic sites on biomolecules. The pentylthio group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A simple methyl-substituted pyridine.
3-Picoline: Another name for 3-methylpyridine.
3-Ethylpyridine: A pyridine derivative with an ethyl group at the third position.
Uniqueness
Pyridine, 3-((pentylthio)methyl)- is unique due to the presence of the pentylthio group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and provide additional sites for chemical modification, making the compound versatile for various applications .
Properties
CAS No. |
102206-72-4 |
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Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-(pentylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-8-13-10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |
InChI Key |
HUAICTNUOVBHSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC1=CN=CC=C1 |
Origin of Product |
United States |
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